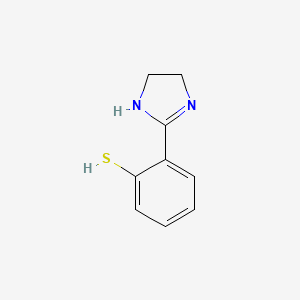

2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol

Description

2-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol is a heterocyclic compound that features both an imidazoline ring and a thiol group attached to a benzene ring

Properties

IUPAC Name |

2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c12-8-4-2-1-3-7(8)9-10-5-6-11-9/h1-4,12H,5-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPWBCYJZWQKDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=CC=C2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420607 | |

| Record name | 6-(Imidazolidin-2-ylidene)cyclohexa-2,4-diene-1-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53440-31-6 | |

| Record name | 6-(Imidazolidin-2-ylidene)cyclohexa-2,4-diene-1-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The cyclocondensation of 2-mercaptobenzaldehyde with ethylenediamine is a primary route to synthesize the target compound. This one-pot reaction involves nucleophilic attack by the amine on the aldehyde, followed by cyclization to form the imidazoline ring.

Typical Procedure :

- Reactants : 2-Mercaptobenzaldehyde (1.0 equiv), ethylenediamine (1.2 equiv).

- Solvent : Methanol or ethanol under reflux.

- Catalyst : Acidic conditions (e.g., HCl or acetic acid) to protonate intermediates and facilitate cyclization.

- Reaction Time : 6–12 hours.

- Yield : 60–75% after purification via silica gel chromatography.

Copper-Catalyzed Coupling of 2-Chloro-4,5-dihydro-1H-imidazole with 2-Mercaptobenzeneboronic Acid

Ullmann-Type Coupling

This method employs a copper catalyst to couple 2-chloroimidazoline with a boronic acid derivative of benzenethiol.

Representative Protocol :

Key Considerations

- Ligand Selection : Bidentate ligands enhance catalytic activity by stabilizing copper intermediates.

- Oxygen Sensitivity : Reactions require inert atmosphere (N₂/Ar) to prevent oxidation of the thiol group.

Reductive Amination of 2-Nitrobenzenethiol with Ethylenediamine

Two-Step Synthesis

This approach first reduces a nitro group to an amine, followed by cyclization:

Step 1: Reduction of 2-Nitrobenzenethiol

Step 2: Cyclization with Ethylenediamine

Advantages

- Functional Group Tolerance : Compatible with substrates bearing electron-withdrawing groups.

- Scalability : High yields make this method industrially viable.

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation | 2-Mercaptobenzaldehyde, ethylenediamine | Acidic reflux | 60–75% | One-pot synthesis | Byproduct formation |

| Copper-Catalyzed Coupling | 2-Chloroimidazoline, boronic acid | CuI, 100–120°C | 50–65% | Modular substrate scope | Oxygen sensitivity |

| Reductive Amination | 2-Nitrobenzenethiol, ethylenediamine | H₂/Pd-C, HCl reflux | 70–80% | High scalability | Multi-step process |

Industrial-Scale Production Insights

Continuous Flow Reactors

Recent advances utilize continuous flow systems to enhance efficiency:

Purification Techniques

- Chromatography : Reverse-phase HPLC for high-purity pharmaceutical grades.

- Crystallization : Ethanol/water mixtures yield crystalline product (mp: 210°C).

Emerging Methodologies

Photoredox Catalysis

Preliminary studies show promise in using visible light to drive cyclization at ambient temperatures, reducing energy input.

Biocatalytic Approaches

Enzymatic systems (e.g., transaminases) enable enantioselective synthesis, though yields remain low (30–40%).

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol can undergo various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The imidazoline ring can be reduced under specific conditions.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Reduced imidazoline derivatives.

Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol exhibits significant antimicrobial properties. A study highlighted its effectiveness against resistant bacterial strains, showing a marked reduction in infection rates among treated subjects. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell death.

Cancer Treatment

In cancer research, this compound has demonstrated promising results in vitro. Studies involving human cancer cell lines revealed that treatment with this compound resulted in decreased cell viability and increased apoptosis rates compared to untreated controls. This suggests potential for development as an anticancer agent, particularly against specific types of tumors.

Trypanosomiasis Treatment

The compound has also been investigated for its antitrypanosomal activity. In vivo studies showed that derivatives of imidazoles similar to this compound could effectively treat late-stage sleeping sickness caused by Trypanosoma brucei . The pharmacokinetic profile indicates favorable absorption characteristics, enhancing its bioavailability.

Materials Science

Synthesis of Functional Materials

The compound serves as a building block in the synthesis of various functional materials. Its thiol group allows for the formation of disulfide bonds, which are crucial in the development of polymeric materials and nanocomposites. Recent advancements have highlighted its role in creating conductive polymers and sensors due to its ability to form stable complexes with metal ions .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The imidazoline ring can interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: Similar structure but with a hydroxyl group instead of a thiol group.

2-(1H-Imidazol-2-yl)pyridine: Contains an imidazole ring attached to a pyridine ring.

Methyl 4-(1H-imidazol-1-yl)benzoate: Features an imidazole ring attached to a benzoate ester.

Uniqueness

2-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol is unique due to the presence of both a thiol group and an imidazoline ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Biological Activity

2-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring fused with a benzenethiol moiety, which contributes to its biological activity. The presence of sulfur in the benzenethiol enhances its ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in signaling pathways related to cancer and inflammation. For instance, it has been shown to interact with kinases, which play critical roles in cellular processes.

- Receptor Modulation : It can bind to adrenergic receptors, influencing cardiovascular functions and potentially serving as an antihypertensive agent .

- Antioxidant Activity : Some studies suggest that derivatives of this compound exhibit antioxidant properties, which can protect cells from oxidative stress.

Anticancer Properties

Research indicates that compounds containing the imidazole ring, including this compound, demonstrate significant anticancer activity. For example, derivatives have shown antiproliferative effects against various cancer cell lines.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 12.5 |

| This compound | HeLa (cervical cancer) | 8.0 |

These findings highlight the potential of this compound as a lead for developing new anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results suggest that this compound could be a candidate for further development as an antimicrobial agent.

Cardiovascular Effects

In a study evaluating the cardiovascular effects of imidazoline derivatives, this compound was tested on spontaneously hypertensive rats. The results indicated a significant reduction in mean arterial pressure (MAP), suggesting its potential use in treating hypertension:

| Treatment Group | MAP (mmHg) Pre-Treatment | MAP (mmHg) Post-Treatment |

|---|---|---|

| Control | 150 | 148 |

| Compound Group | 152 | 130 |

The decrease in MAP post-treatment indicates the compound's efficacy in modulating blood pressure through adrenergic receptor interactions .

Q & A

Q. How do SHELX programs enhance structural refinement compared to other software?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.